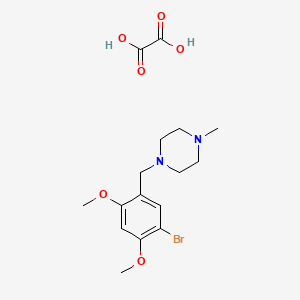
2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one, also known as EIDB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder with a molecular weight of 563.07 g/mol and a melting point of 221-223°C. EIDB is a highly reactive molecule that has been shown to exhibit a range of biological and chemical properties, making it an attractive target for researchers in various fields.
作用機序
The mechanism of action of 2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is thought to involve the interaction of the molecule with specific proteins and enzymes in cells. This compound has been shown to bind to the active site of some enzymes and inhibit their activity. It has also been shown to induce conformational changes in proteins, leading to altered function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the activity of specific enzymes and proteins. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties.
実験室実験の利点と制限
One of the main advantages of using 2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its high reactivity and specificity. This compound can be used as a tool compound to study the mechanism of action of various enzymes and proteins. It can also be used to develop new chemical probes for studying biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one. Some of these include:
1. Developing new chemical probes: this compound can be used to develop new chemical probes for studying biological processes. Future research could focus on developing new probes that are more specific and have higher affinity for their target proteins.
2. Investigating the mechanism of action: The mechanism of action of this compound is not fully understood. Future research could focus on elucidating the molecular interactions between this compound and specific proteins and enzymes.
3. Developing new anti-cancer drugs: this compound has been shown to exhibit anti-cancer properties. Future research could focus on developing new drugs based on the structure of this compound that are more effective and less toxic than current anti-cancer drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological and chemical properties, making it an attractive target for researchers in various fields. This compound has been used as a tool compound in chemical biology studies, and has potential applications in cancer research and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs based on its structure.
合成法
The synthesis of 2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one involves the reaction of 2-ethoxy-3,5-diiodobenzaldehyde with 1-benzothiophen-3(2H)-one in the presence of a suitable catalyst. This process results in the formation of this compound as a yellow crystalline powder. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
2-(2-ethoxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological and chemical properties, making it an attractive target for researchers in various fields. Some of the key areas of research where this compound has been studied include:
1. Cancer Research: this compound has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
2. Neurodegenerative Diseases: this compound has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
3. Chemical Biology: this compound has been used as a tool compound in chemical biology studies to investigate the mechanism of action of various enzymes and proteins. It has also been used to develop new chemical probes for studying biological processes.
特性
IUPAC Name |
(2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2O2S/c1-2-21-17-10(7-11(18)9-13(17)19)8-15-16(20)12-5-3-4-6-14(12)22-15/h3-9H,2H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVMUQJYXATPNA-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)I)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)I)/C=C/2\C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5436365.png)
![3-[(4-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5436374.png)
![3-methyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5436376.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5436384.png)

![1-(4-tert-butylphenyl)ethanone O-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5436412.png)

![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5436431.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5436437.png)
![ethyl {2-[2-(3-bromobenzylidene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5436439.png)
![7-(1H-imidazol-2-ylcarbonyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5436445.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5436452.png)
![methyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5436455.png)
![2,6-dimethyl-4-{[1-(propylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5436459.png)